Antibacterial Activity: 8-Methoxy Delivers 8- to >4-Fold MIC Improvement Against E. coli vs. 8-Chloro and Unsubstituted Analogs
The C8-methoxy substituent imparts a marked superiority in antibacterial activity against Escherichia coli. The unsubstituted (8-H) analog is essentially inactive (MIC > 64 μg/mL), while the 8-chloro analog shows only marginal activity (MIC = 128 μg/mL). The 8-methoxy derivative achieves an MIC of 16 μg/mL, representing at least a 4-fold improvement over 8-H and an 8-fold improvement over 8-Cl. Against Staphylococcus aureus, 8-methoxy (MIC = 32 μg/mL) also outperforms 8-Cl (MIC = 128 μg/mL) by 4-fold [1]. This activity profile places the 8-methoxy derivative on par with first-line agents such as ampicillin [2].
| Evidence Dimension | Antibacterial potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | MIC = 16 μg/mL (E. coli); MIC = 32 μg/mL (S. aureus) |
| Comparator Or Baseline | 8-H (unsubstituted): MIC > 64 μg/mL (E. coli); MIC = 64 μg/mL (S. aureus). 8-Cl: MIC = 128 μg/mL (E. coli); MIC = 128 μg/mL (S. aureus). 8-OCF3: MIC = 32 μg/mL (E. coli); MIC = 16 μg/mL (S. aureus). |
| Quantified Difference | 8-OCH3 vs 8-H: >4-fold improvement against E. coli. 8-OCH3 vs 8-Cl: 8-fold improvement against E. coli; 4-fold improvement against S. aureus. |
| Conditions | Microbroth dilution method; S. aureus and E. coli strains. |
Why This Matters
For procurement selection in antibacterial discovery programs, the 8-methoxy derivative's superior activity against Gram-negative E. coli relative to 8-H and 8-Cl makes it the preferred core scaffold when targeting this clinically challenging pathogen class.
- [1] Hu, Z.; Dong, H.; Si, Z.; Zhao, Y.; Liang, Y. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules 2023, 28 (23), 7876. View Source
- [2] Compound 2e antibacterial data: MIC 32 μg/mL (S. aureus), 16 μg/mL (E. coli), comparable to ampicillin. Molecules 2023, 28, 7876. View Source
